molecular formula C14H17N3 B1485104 2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine CAS No. 2098159-20-5

2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine

Cat. No. B1485104
CAS RN: 2098159-20-5
M. Wt: 227.3 g/mol
InChI Key: KEGYCRKZNWBNOT-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine, also known as 2-phenyl-2-propen-1-amine, is a versatile compound that has been used for a variety of scientific applications, including synthesis, research, and development. It is a versatile, cost-effective compound that is used in many scientific fields.

Scientific Research Applications

Cancer Research

This compound may act as an inhibitor for certain pathways involved in cancer cell proliferation. By targeting specific enzymes or receptors that are overexpressed in cancer cells, such as the Wnt/β-catenin pathway , it could be used to develop new anticancer drugs. Its ability to modulate signaling pathways can be crucial for understanding cancer biology and could lead to breakthroughs in targeted therapy.

Cardiovascular Diseases

Compounds with similar structures have been used to study their effects on cardiovascular health . This particular compound could be investigated for its potential to act on cardiac ion channels or receptors, which might help in developing treatments for arrhythmias or hypertension.

properties

IUPAC Name

2-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c15-9-8-14-11-16-17(12-14)10-4-7-13-5-2-1-3-6-13/h1-7,11-12H,8-10,15H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGYCRKZNWBNOT-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C=C(C=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine
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2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine
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2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine
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2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine
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2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine
Reactant of Route 6
2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine

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